molecular formula C13H12O3 B3387062 (1-Naphthyl)hydroxyacetic acid methyl ester CAS No. 78772-53-9

(1-Naphthyl)hydroxyacetic acid methyl ester

Cat. No. B3387062
CAS RN: 78772-53-9
M. Wt: 216.23 g/mol
InChI Key: MLGAFFCIJKBSBD-UHFFFAOYSA-N
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Description

“(1-Naphthyl)hydroxyacetic acid methyl ester” is a chemical compound with the molecular formula C13H12O3 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of esters, such as “this compound”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C13H12O3 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of esters, such as “this compound”, can vary widely depending on their structure. Most esters are liquids with lower boiling points than those of the acids or alcohols of nearly equal weight . The exact properties of “this compound” can be determined through experimental analysis .

Mechanism of Action

The mechanism of action of esters involves the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions . In the case of esterification, the carboxylic acid and alcohol react to form an ester and water .

Safety and Hazards

The safety and hazards associated with “(1-Naphthyl)hydroxyacetic acid methyl ester” would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research on “(1-Naphthyl)hydroxyacetic acid methyl ester” could include further exploration of its synthesis, reactivity, and potential applications. For instance, esters are widely used in various industries, and understanding their properties and reactions could lead to the development of new materials and technologies .

properties

IUPAC Name

methyl 2-hydroxy-2-naphthalen-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGAFFCIJKBSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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